Superior Anticonvulsant Potency in Rodent Models vs. Clinical Standard Phenytoin
In a direct comparative study against the clinical anticonvulsant phenytoin, N-(2-amino-4-chlorophenyl)phthalimide (designated as compound 17) demonstrated significantly higher potency. It exhibited a lower IC50 in a batrachotoxin affinity assay and a lower ED50 in an oral maximal electroshock (MES) seizure model in rats [1].
| Evidence Dimension | Anticonvulsant Potency |
|---|---|
| Target Compound Data | IC50 = 0.15 µM (batrachotoxin assay); ED50 = 5.7 mg/kg (oral MES in rats) |
| Comparator Or Baseline | Phenytoin: IC50 = 0.93 µM (batrachotoxin assay); ED50 = 29.8 mg/kg (oral MES in rats) |
| Quantified Difference | 6.2-fold higher potency (IC50); 5.2-fold higher potency (ED50) |
| Conditions | Batrachotoxin affinity assay on rat brain synaptosomes; Oral maximal electroshock (MES) test in rats |
Why This Matters
For researchers investigating anticonvulsant mechanisms or screening for novel anti-epileptic leads, this compound provides a substantially more potent tool than the reference drug phenytoin, enabling studies at lower concentrations and with potentially different safety margins.
- [1] Vamecq, J., Bac, P., Herrenknecht, C., Maurois, P., Delplanque, B., Stables, J. P., & Poupaert, J. H. (2000). Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. Journal of Medicinal Chemistry, 43(7), 1311-1319. View Source
